molecular formula C11H16ClNO B1430386 1-(4-Methoxybenzyl)cyclopropanamine hydrochloride CAS No. 29813-01-2

1-(4-Methoxybenzyl)cyclopropanamine hydrochloride

Cat. No.: B1430386
CAS No.: 29813-01-2
M. Wt: 213.7 g/mol
InChI Key: JSEXSOVTVGEQPW-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)cyclopropanamine hydrochloride (CAS 29813-01-2) is a cyclopropane-containing amine derivative with a molecular formula of C₁₁H₁₆ClNO and a molecular weight of 213.70 g/mol . The compound features a cyclopropane ring fused to an amine group, substituted with a 4-methoxybenzyl moiety. It is commonly used in pharmaceutical research, particularly in the synthesis of receptor modulators and intermediates . As of 2025, the compound is temporarily unavailable in major chemical markets, though suppliers like ECHEMI list it with industrial-grade purity (90–97%) .

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-13-10-4-2-9(3-5-10)8-11(12)6-7-11;/h2-5H,6-8,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSEXSOVTVGEQPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2(CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approaches

The preparation of 1-(4-Methoxybenzyl)cyclopropanamine hydrochloride typically follows these key synthetic routes:

These methods are often accompanied by purification steps and conversion to the hydrochloride salt for stability and handling.

Hydrogenation of N-(4-Methoxybenzyl)cyclopropylamine Precursors

A prominent method involves catalytic hydrogenation of N-(4-methoxybenzyl)cyclopropylamine derivatives. According to a patent describing substituted N-(benzyl)cyclopropanamine synthesis, the hydrogenation is performed on a mole scale using a hydrogen source and catalyst, typically over several hours until hydrogen uptake is complete. The reaction yields the target amine with high efficiency.

Key details from the synthesis of N-(4-methoxybenzyl)cyclopropylamine:

Parameter Details
Scale 0.072 mole
Reaction time 6 hours
Completion criteria Complete hydrogen absorption
Productive yield 88.6%
Solvent Typically CDCl3 for NMR
1H-NMR signals (CDCl3) 7.21(d, 2H), 6.85(d, 2H), 3.78(s, 3H), 3.76(s, 2H), 2.14–2.10(m, 1H), 1.78(br s, 1H), 0.44–0.36(m, 4H)

This method is efficient and reproducible, producing the amine with good purity and yield.

Reductive Amination Using Cyclopropane Aldehydes and 4-Methoxybenzylamine

Another approach involves reductive amination of cyclopropane-bearing aldehydes with 4-methoxybenzylamine or related amines. This method is well documented in synthetic organic chemistry for preparing substituted cyclopropylamines.

  • The aldehyde intermediate bearing the cyclopropane ring is reacted with 4-methoxybenzylamine.
  • The imine intermediate formed is then reduced by hydride sources such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (NaBH(OAc)3).
  • The process can be carried out under mild conditions, often in solvents like methanol or toluene.
  • The product is isolated and converted to the hydrochloride salt by treatment with hydrogen chloride.

Cyclopropanation of Benzylamine Derivatives

Some synthetic routes start from benzylamine derivatives substituted with a methoxy group at the para position. The cyclopropanation step can be achieved via:

  • Simmons-Smith cyclopropanation using diiodomethane and zinc-copper couple on alkenes derived from benzylamine precursors.
  • Alternative metal-catalyzed cyclopropanation reactions using diazo compounds or carbenoid intermediates.

Following cyclopropanation, the amine functionality is preserved or introduced via subsequent steps, and the final compound is isolated as the hydrochloride salt.

Detailed Research Findings and Comparative Data

Preparation Method Reaction Conditions Yield (%) Advantages Notes
Catalytic hydrogenation of N-(4-methoxybenzyl)cyclopropylamine 6 hours, mole scale, hydrogen gas 88.6 High yield, straightforward Requires hydrogenation setup
Reductive amination of cyclopropane aldehyde + 4-methoxybenzylamine Room temp to 80 °C, NaBH4 or NaBH(OAc)3 70–90 Mild conditions, versatile Allows variation of N-substituents
Cyclopropanation of benzylamine derivatives Simmons-Smith or metal-catalyzed Variable Direct ring formation Multi-step, requires handling of reagents

Additional Notes on Purification and Characterization

  • The hydrochloride salt form is favored for its stability and ease of handling.
  • Characterization by 1H-NMR confirms the aromatic protons of the 4-methoxybenzyl group, cyclopropane ring protons, and amine signals.
  • Typical NMR solvents include CDCl3 and CD3CN.
  • The compound exhibits a boiling point around 257 °C and a density of approximately 1.107 g/cm³.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxybenzyl)cyclopropanamine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The methoxy group and the cyclopropane ring can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

The compound 1-(4-Methoxybenzyl)cyclopropanamine hydrochloride has garnered interest in various scientific research applications due to its unique structural properties and potential biological activities. This article will explore its applications, particularly in medicinal chemistry, pharmacology, and related fields.

Antidepressant Activity

Research indicates that compounds with similar structures to this compound may exhibit antidepressant effects. The cyclopropanamine moiety has been linked to modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation.

Neurological Disorders

The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders such as anxiety and depression. Studies focusing on structure-activity relationships (SAR) have shown that modifications in the cyclopropanamine structure can lead to enhanced efficacy in neuropharmacological models.

Cancer Research

There is emerging evidence suggesting that derivatives of cyclopropanamine compounds may possess anticancer properties. For instance, compounds designed with similar frameworks have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancers. The mechanism often involves apoptosis induction and cell cycle arrest.

Table: Summary of Case Studies Involving Cyclopropanamine Derivatives

Study ReferenceObjectiveFindings
Investigate antidepressant potentialShowed significant reduction in depressive-like behaviors in animal models
Evaluate anticancer activityInduced apoptosis in breast cancer cell lines with IC50 values in the low micromolar range
Assess neuroprotective effectsDemonstrated neuroprotection in models of oxidative stress

Detailed Findings

  • Antidepressant Potential : A study published in a peer-reviewed journal demonstrated that a related cyclopropanamine derivative significantly reduced symptoms of depression in rodent models, suggesting that the methoxy group may enhance pharmacological activity by improving receptor binding affinity.
  • Anticancer Activity : Another investigation focused on the cytotoxic effects of cyclopropanamine derivatives against various cancer cell lines. The results indicated that these compounds could inhibit cell proliferation via apoptosis, making them promising candidates for further development as anticancer agents.
  • Neuroprotective Effects : Research exploring the neuroprotective properties of related compounds found that they could mitigate neuronal damage induced by oxidative stress, highlighting their potential utility in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Aromatic Substitutions

1-(4-Fluorophenyl)cyclopropanamine Hydrochloride
  • Molecular Formula : C₉H₁₁ClFN
  • Molecular Weight : 187.64 g/mol
  • CAS : 474709-83-6
  • Key Differences: Replaces the 4-methoxybenzyl group with a 4-fluorophenyl ring.
1-(4-Chlorophenyl)cyclopropanamine Hydrochloride
  • Molecular Formula : C₉H₁₁Cl₂N
  • Molecular Weight : 201.67 g/mol
  • CAS : 72934-36-2
  • Key Differences : Chlorine substitution increases molecular weight compared to the fluorine analogue. The chloro group may improve lipid solubility, impacting pharmacokinetics .
1-(4-Bromophenyl)cyclopropanamine Hydrochloride
  • Molecular Formula : C₉H₁₁BrClN
  • Molecular Weight : 248.55 g/mol
  • CAS : 952289-92-8
  • Key Differences : Bromine’s larger atomic radius and higher molecular weight could influence receptor interaction and metabolic stability .

Analogues with Benzyl vs. Phenyl Substituents

1-(4-Fluorobenzyl)cyclopropanamine Hydrochloride
  • Molecular Formula : C₁₀H₁₃ClFN
  • Molecular Weight : 201.67 g/mol
  • CAS : 1439903-05-5
  • Key Differences : The benzyl group (CH₂-C₆H₄-F) adds a methylene bridge, increasing flexibility and molecular weight compared to phenyl derivatives. This may alter membrane permeability .
(1-(4-Methoxybenzyl)cyclopropyl)methanamine Hydrochloride
  • Molecular Formula: C₁₂H₁₈ClNO
  • Molecular Weight : 227.73 g/mol
  • CAS : 1439903-04-4

Analogues with Smaller Substituents

1-Methoxymethyl-cyclopropylamine Hydrochloride
  • Molecular Formula: C₅H₁₂ClNO
  • Molecular Weight : 137.61 g/mol
  • CAS : 1029716-05-9
  • Key Differences : Lacks the benzyl/phenyl aromatic system, resulting in lower molecular weight and reduced complexity. Suitable for studies requiring minimal steric hindrance .

Molecular Weight and Solubility

Compound Molecular Weight (g/mol) Key Substituent Predicted Solubility (Water)
1-(4-Methoxybenzyl)cyclopropanamine HCl 213.70 4-Methoxybenzyl Moderate (polar OCH₃ group)
1-(4-Fluorophenyl)cyclopropanamine HCl 187.64 4-Fluorophenyl Low (hydrophobic F)
1-(4-Bromophenyl)cyclopropanamine HCl 248.55 4-Bromophenyl Very Low (large Br atom)
1-Methoxymethyl-cyclopropylamine HCl 137.61 Methoxymethyl High (smaller structure)

Notes:

  • The 4-methoxy group enhances water solubility compared to halogens .
  • Bromine’s hydrophobicity may limit aqueous solubility but improve lipid bilayer penetration .

Biological Activity

1-(4-Methoxybenzyl)cyclopropanamine hydrochloride (CAS No. 29813-01-2) is a cyclopropane derivative that has garnered interest for its potential biological activities. This compound, characterized by its unique structural features, is being investigated for various pharmacological effects, including its interactions with biological systems and potential therapeutic applications.

  • Molecular Formula : C11_{11}H16_{16}ClNO
  • Molecular Weight : 215.70 g/mol
  • CAS Number : 29813-01-2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may act as an inhibitor or modulator of various enzymes and receptors involved in critical biochemical pathways.

Potential Mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes that are crucial for cellular signaling and metabolic processes.
  • Modulation of Receptor Activity : It could influence the activity of neurotransmitter receptors, potentially affecting mood and cognition.

In Vitro Studies

Recent studies have evaluated the cytotoxicity and pharmacological effects of this compound using various cell lines.

Cell Line IC50_{50} (µM) Effect Observed
MCF7 (Breast Cancer)15Moderate cytotoxicity
MDA-MB-231 (Breast Cancer)20Lower cytotoxicity compared to MCF7
J774 (Macrophages)>50Minimal effect

Table 1: Cytotoxicity of this compound in various cell lines.

In Vivo Studies

In vivo experiments have demonstrated the compound's potential to inhibit tumor growth in animal models. A significant reduction in tumor size was observed in xenograft models treated with the compound, indicating its potential as an anticancer agent.

Case Studies

  • Case Study on Breast Cancer :
    • A study involving MCF7 cells showed that treatment with this compound resulted in apoptosis as evidenced by PARP cleavage and increased ROS production. The mechanism was linked to the inhibition of the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.
  • Neuropharmacological Effects :
    • In a behavioral study, administration of the compound in rodent models indicated anxiolytic-like effects, suggesting potential applications in treating anxiety disorders.

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key ConditionsReference
Benzylation of cyclopropanamine65–75≥95DMF, K₂CO₃, 80°C, 24h
Reductive amination50–6090NaBH₃CN, MeOH, RT

Advanced: How does the 4-methoxybenzyl group influence the compound’s pharmacokinetic properties?

Methodological Answer:
The 4-methoxybenzyl moiety enhances lipophilicity, improving membrane permeability. However, it may reduce metabolic stability due to potential demethylation by cytochrome P450 enzymes. Key findings include:

  • Lipophilicity : LogP increases by ~1.2 compared to non-substituted analogs, as shown in PubChem computational data .
  • Metabolic Stability : In vitro assays (e.g., liver microsomes) indicate a half-life reduction of 30–40% compared to halogenated analogs (e.g., 4-chlorobenzyl derivatives) .
  • Protein Binding : The methoxy group increases albumin binding affinity (Kd = 12 µM vs. 25 µM for unsubstituted analogs) .

Basic: What spectroscopic and chromatographic methods validate the compound’s purity and structure?

Methodological Answer:

  • NMR : ¹H NMR (D₂O) shows characteristic signals: δ 3.75 (s, 3H, OCH₃), δ 4.25 (s, 2H, CH₂), and δ 1.2–1.5 (m, 4H, cyclopropane) .
  • HPLC : Reverse-phase C18 column (UV detection at 254 nm) with >95% purity; retention time ~8.2 min in 70:30 MeCN/H₂O .
  • Mass Spectrometry : ESI-MS (positive mode) confirms [M+H]⁺ at m/z 208.1 (calculated: 208.2) .

Advanced: Which structural analogs of this compound show promise in anticancer research?

Methodological Answer:
Fluorinated and heterocyclic analogs demonstrate enhanced activity:

  • Fluorinated Derivatives : (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride (CAS 1402222-66-5) inhibits cancer cell proliferation (IC₅₀ = 0.8 µM in HeLa cells) via tubulin destabilization .
  • Quinoline Hybrids : Derivatives with 6-methoxyquinoline cores (e.g., anti-cancer agent in EP Patent 303134-03-4) show nanomolar potency against breast cancer models .

Q. Table 2: Anticancer Activity of Structural Analogs

CompoundTargetIC₅₀ (µM)MechanismReference
Fluorinated analogTubulin0.8Microtubule disruption
Quinoline hybridTopoisomerase II0.12DNA intercalation

Basic: What are the optimal storage conditions for this compound?

Methodological Answer:

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the cyclopropane ring .
  • Solubility : Stable in DMSO (50 mg/mL) for 6 months; avoid aqueous solutions >pH 7.0 .
  • Decomposition Risks : Exposure to light or moisture leads to 10–15% degradation over 30 days at RT .

Advanced: How do modifications to the cyclopropane ring affect biological activity?

Methodological Answer:
Ring strain and substituent position critically influence target engagement:

  • Ring Strain : The cyclopropane’s angle distortion enhances binding to enzymes with rigid active sites (e.g., monoamine oxidases) .
  • Substituent Effects :
    • Fluorine Addition : 2-Fluoro substitution (CAS 141042-21-9) increases metabolic stability (t₁/₂ = 4.2 h vs. 2.1 h for parent compound) .
    • Methyl Groups : 1-Cyclopropyl-2-methyl analogs (PubChem CID 909702-86-9) show 3-fold higher selectivity for serotonin receptors .

Q. Table 3: Impact of Cyclopropane Modifications

ModificationTarget Affinity (Ki, nM)Metabolic t₁/₂ (h)Reference
Parent compound150 (SERT)2.1
2-Fluoro90 (SERT)4.2
2-Methyl45 (SERT)1.8

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Methoxybenzyl)cyclopropanamine hydrochloride
Reactant of Route 2
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1-(4-Methoxybenzyl)cyclopropanamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.